molecular formula C8H9NO2 B1323375 1-(4-Methoxypyridin-2-yl)ethanone CAS No. 59576-28-2

1-(4-Methoxypyridin-2-yl)ethanone

Cat. No.: B1323375
CAS No.: 59576-28-2
M. Wt: 151.16 g/mol
InChI Key: VYESAHFYMWMHMN-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring a methoxy group at the 4-position and an ethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(3-Methoxypyridin-2-yl)ethanone
  • 4-Methoxypyridine
  • 2-Acetyl-3-methoxypyridine

Comparison: 1-(4-Methoxypyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions. Compared to 1-(3-Methoxypyridin-2-yl)ethanone, the position of the methoxy group can lead to different chemical behaviors and applications. Similarly, its properties differ from those of 4-Methoxypyridine and 2-Acetyl-3-methoxypyridine, making it suitable for distinct uses in synthesis and research .

Biological Activity

1-(4-Methoxypyridin-2-yl)ethanone, a compound with the chemical formula C8_8H9_9NO2_2, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The structure of this compound features a methoxy group attached to a pyridine ring, which is further connected to an ethanone moiety. This configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC8_8H9_9NO2_2
Molecular Weight165.16 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. A study reported the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which are involved in inflammatory pathways. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Potential Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit tumor growth has been linked to its effects on cell cycle regulation and apoptosis pathways .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive study analyzed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation : Another research focused on elucidating the anti-inflammatory mechanisms of this compound, revealing that it significantly reduced levels of inflammatory markers in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Efficacy Evaluation : A study evaluated the anticancer properties of various pyridine derivatives, highlighting that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathway activation .

Properties

IUPAC Name

1-(4-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYESAHFYMWMHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618388
Record name 1-(4-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59576-28-2
Record name 1-(4-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxy-pyridin-2-yl)-ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxy-2-pyridinecarbonitrile (5.35 g, 38.6 mmol) in benzene (50 ml) and ether (50 ml) cooled to 0° C. was added dropwise over 20 min a 2M slution of MeMgI in ether (23 ml, 46.3 mmol). After 0.5 h, the mixture was allowed to warm to ambient temperature, and stirring continued for 2 h. The mixture was cooled to 0° C. and 2M aqueous HCI (100 ml) added. The mixture was made basic with saturated aqueous sodium bicarbonate (˜80 ml) and the organic layer separated and dried (MgSO4). After removal of solvent, the residue was purified by flash chromatography eluting with ethyl acetate/hexane (1:5) to afford 3.60 g (60%) of 2-acetyl-4-methoxypyridine.
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5.35 g
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50 mL
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50 mL
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23 mL
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80 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-methoxy-2-piridinecarbonitrile by using the procedure described for the preparation of 2-acetyl4-chloropyridine.
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